N-[3-(Difluoromethoxy)phenyl]-3-methoxy-1,2-oxazole-5-carboxamide is a synthetic isoxazole-5-carboxamide derivative belonging to the broader class of SET and MYND domain-containing protein (SMYD) inhibitors. The isoxazole amide scaffold has been described as a privileged chemotype for targeting SMYD3 and SMYD2 methyltransferases implicated in oncogenic RAS-MEK-ERK signaling.
Molecular FormulaC12H10F2N2O4
Molecular Weight284.219
CAS No.1428348-48-4
Cat. No.B2976068
⚠ Attention: For research use only. Not for human or veterinary use.
N-[3-(Difluoromethoxy)phenyl]-3-methoxy-1,2-oxazole-5-carboxamide is a synthetic isoxazole-5-carboxamide derivative belonging to the broader class of SET and MYND domain-containing protein (SMYD) inhibitors. The isoxazole amide scaffold has been described as a privileged chemotype for targeting SMYD3 and SMYD2 methyltransferases implicated in oncogenic RAS-MEK-ERK signaling [1]. The compound features a 3-methoxy substituent on the isoxazole ring and an N-aryl difluoromethoxy group, motifs that appear in the structure–activity relationship (SAR) exploration of potent SMYD3 inhibitors [1]. However, no peer-reviewed publication, granted patent, or authoritative database currently assigns quantitative potency, selectivity, or pharmacokinetic data to this specific CAS entry, making it a structurally characterized but pharmacologically unvalidated entity within the public domain.
[1] Su, D.-S. et al. Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors. ACS Med. Chem. Lett. 2020, 11, 133–140. DOI: 10.1021/acsmedchemlett.9b00493. View Source
Why Generic Isoxazole-5-Carboxamide Interchange Is Inadmissible for N-[3-(Difluoromethoxy)phenyl]-3-methoxy-1,2-oxazole-5-carboxamide
Isoxazole carboxamides targeting SMYD proteins exhibit extreme sensitivity to peripheral substituents; even single-atom variations in the N-aryl moiety or isoxazole ring can alter biochemical IC50 by over 10-fold and shift cellular MEKK2 methylation EC50 from micromolar to low nanomolar ranges [1]. Within the same chemical series, fluorinated alkyl amines on the right-hand side improved cellular potency to 39 nM (compound 28), while primary amines suffered from poor permeability (AMP <10 nm/s) and basicity-driven off-target liabilities [1]. Consequently, two isoxazole carboxamides that appear structurally similar cannot be assumed to possess comparable target engagement, cellular activity, or ADME profiles. Procurement of a specific CAS entity must be justified by quantitative, compound-level data rather than class-level inference.
[1] Su, D.-S. et al. Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors. ACS Med. Chem. Lett. 2020, 11, 133–140. DOI: 10.1021/acsmedchemlett.9b00493. View Source
Quantitative Differentiation Evidence for N-[3-(Difluoromethoxy)phenyl]-3-methoxy-1,2-oxazole-5-carboxamide Relative to Closest Comparators
Procurement-Relevant Application Scenarios for N-[3-(Difluoromethoxy)phenyl]-3-methoxy-1,2-oxazole-5-carboxamide Based on Established Evidence
The isoxazole-5-carboxamide scaffold is established as a SMYD3 inhibitor chemotype [1]. Researchers performing high-throughput screening or hit confirmation may procure this compound as a structurally characterized reference standard for assay development, provided that biochemical and cellular activity are independently validated in-house, as no public potency data exist for this specific CAS entity.
Analogous isoxazole amides with fluorinated N-aryl substituents have demonstrated nanomolar cellular potency in MEKK2 methylation assays [1]. This compound may serve as a scaffold-hopping intermediate or SAR probe when exploring the impact of the 3-methoxy isoxazole and 3-difluoromethoxy phenyl combination on target engagement.
Chemical Biology Tool Compound for SMYD2/SMYD3 Functional Studies
Given that the parent chemotype irreversibly inhibits SMYD proteins and modulates RAS-driven signaling [1], researchers may evaluate this compound as a potential chemical probe after confirming target occupancy and selectivity in orthogonal assays, noting the absence of published selectivity profiles for this specific analogue.
[1] Su, D.-S. et al. Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors. ACS Med. Chem. Lett. 2020, 11, 133–140. DOI: 10.1021/acsmedchemlett.9b00493. View Source
Quote Request
Request a Quote for N-[3-(DIFLUOROMETHOXY)PHENYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.